molecular formula C12H23N3O3S B3139444 Ethyl 2-{[({2,2-dimethyl-1-[(methylamino)carbonyl]propyl}amino)carbothioyl]amino}acetate CAS No. 477768-38-0

Ethyl 2-{[({2,2-dimethyl-1-[(methylamino)carbonyl]propyl}amino)carbothioyl]amino}acetate

Cat. No. B3139444
CAS RN: 477768-38-0
M. Wt: 289.4 g/mol
InChI Key: WHCZUAKAMYGPCZ-UHFFFAOYSA-N
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Description

Ethyl 2-{[({2,2-dimethyl-1-[(methylamino)carbonyl]propyl}amino)carbothioyl]amino}acetate is a chemical compound with the linear formula C12H23N3O3S . It is also known as Glycine, N-[[[2,2-dimethyl-1-[(methylamino)carbonyl]propyl]amino]thioxomethyl]-, ethyl ester .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, and density. Unfortunately, the search results do not provide specific physical and chemical properties for this compound .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate 40 (NSL-96184) represents a significant advancement in the development of GPIIb/IIIa integrin antagonists. This compound, characterized by a trisubstituted beta-amino acid residue, was discovered through combinatorial chemistry and molecular modeling. It demonstrates promising therapeutic potential as an antithrombotic agent, especially for acute phase treatment, due to its excellent human platelet aggregation inhibitory activity and oral availability in guinea pigs. The molecular modeling study suggests the trisubstituted beta-amino acid unit is crucial for fixing the molecule to its active conformation, showcasing a novel approach in drug design for antithrombotic therapy (Hayashi et al., 1998).

Coordination Chemistry

Copper(II) complexes with derivatives of ethyl [(pyrazolo-1-carbothioyl)-amino]acetate have been synthesized and analyzed, revealing unique structural properties. These compounds, including optically active derivatives of the natural monoterpene (+)-3-carene, demonstrate the potential for novel coordination geometries in metal complexes. The structural analysis indicates that organic anions act as tetradentate bridging ligands, forming distinct metal cycles and square pyramidal coordination polyhedra for Cu ions. This research opens new avenues for exploring metal-organic frameworks and their applications in catalysis, magnetic materials, and molecular recognition (Savel’eva et al., 2003).

Heterocyclic Chemistry

The compound has also been used as a precursor in the synthesis of heterocyclic compounds. Ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, a new reagent, facilitated the synthesis of heteroaryl substituted β-amino-α,β-dehydro—amino acid derivatives and fused heterocyclic systems. This demonstrates the compound's versatility in contributing to the development of novel heterocyclic structures, which are fundamental in pharmaceutical chemistry and material science (Soršak et al., 1995).

Polymer Chemistry

Poly(amido-amine)s (PAAs) carrying ter-amino groups and carboxyl groups have shown significant promise as endosomolytic polymers. The study of these PAAs reveals a correlation between their physicochemical properties and biological functions, particularly in terms of pH-dependent haemolysis. Such findings underscore the potential of these polymers in biomedical applications, including drug delivery systems that require efficient cellular uptake and release mechanisms (Ferruti et al., 2000).

Safety and Hazards

The safety and hazards associated with a chemical compound can usually be found in its Material Safety Data Sheet (MSDS). Unfortunately, the search results do not provide specific safety and hazard information for this compound .

properties

IUPAC Name

ethyl 2-[[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]carbamothioylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3S/c1-6-18-8(16)7-14-11(19)15-9(10(17)13-5)12(2,3)4/h9H,6-7H2,1-5H3,(H,13,17)(H2,14,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCZUAKAMYGPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=S)NC(C(=O)NC)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101123579
Record name N-[[[2,2-Dimethyl-1-[(methylamino)carbonyl]propyl]amino]thioxomethyl]glycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

477768-38-0
Record name N-[[[2,2-Dimethyl-1-[(methylamino)carbonyl]propyl]amino]thioxomethyl]glycine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477768-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[[2,2-Dimethyl-1-[(methylamino)carbonyl]propyl]amino]thioxomethyl]glycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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